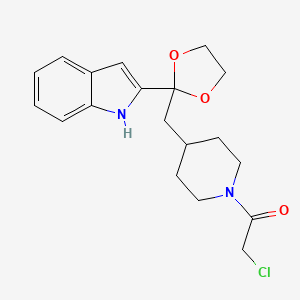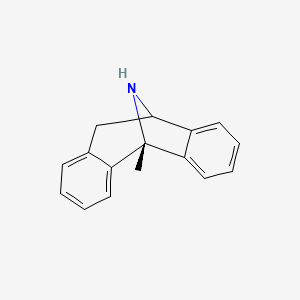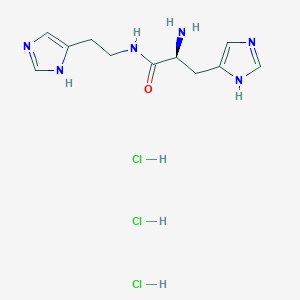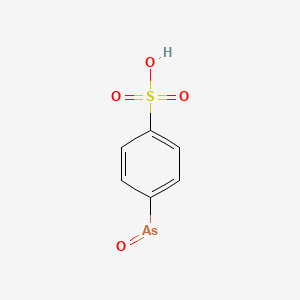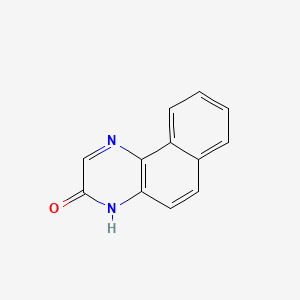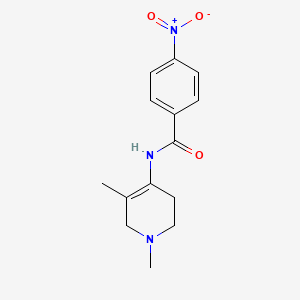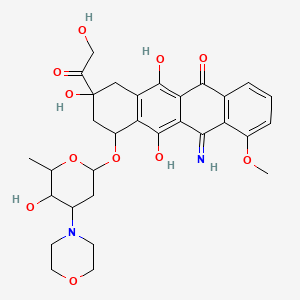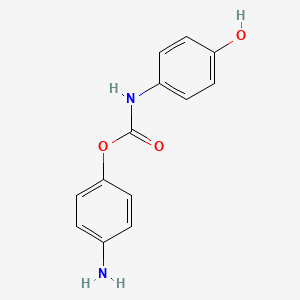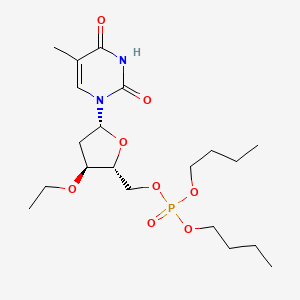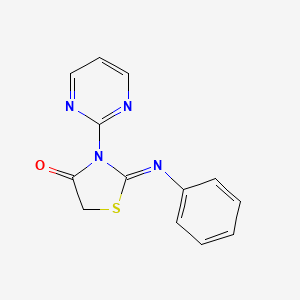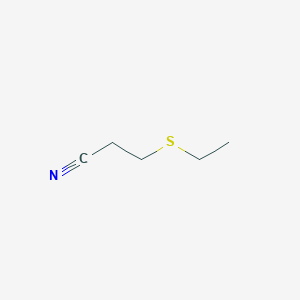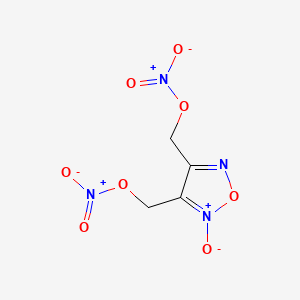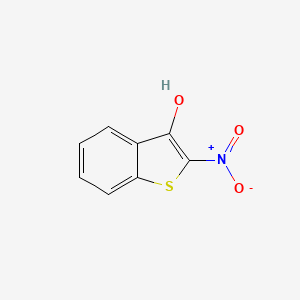
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is a heterocyclic organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes an acridine core, a methoxy group, and a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with methoxy-substituted aromatic aldehydes, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways. Its ability to interact with nucleic acids and proteins makes it a useful tool in molecular biology research .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, with promising results in preclinical studies .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to the modulation of gene expression and protein synthesis .
Comparación Con Compuestos Similares
- 9,10-Dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid
- 9-oxo-9,10-dihydroacridine-4-carboxylic acid
- 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Comparison: Compared to these similar compounds, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 4-position and the carboxylic acid functional group contribute to its unique chemical and biological properties .
Propiedades
Número CAS |
141992-49-6 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-methoxy-9-oxo-10H-acridine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c1-20-11-7-6-9(15(18)19)12-13(11)16-10-5-3-2-4-8(10)14(12)17/h2-7H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
RZGKCTSDFWAMKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C(=O)O)C(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


